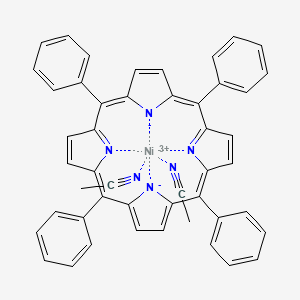
Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+): is a coordination complex that features a nickel ion coordinated to a tetraphenylporphyrin ligand and two acetonitrile molecules. This compound is of significant interest in the field of materials science and coordination chemistry due to its unique structural and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) typically involves the reaction of nickel(II) salts with tetraphenylporphyrin in the presence of acetonitrile. One common method involves the use of dichloromethane as a solvent under an inert atmosphere. The reaction conditions often include electrochemical processes and the addition of excess tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product.
化学反応の分析
Types of Reactions: Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) can undergo various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized, leading to changes in the electronic structure of the complex.
Reduction: The compound can also undergo reduction reactions, which can affect the coordination environment of the nickel ion.
Substitution: The acetonitrile ligands can be substituted by other ligands, altering the properties of the complex.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled atmospheric conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while substitution reactions can yield a variety of nickel coordination compounds with different ligands .
科学的研究の応用
Chemistry: In chemistry, Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) is used as a model compound to study the electronic properties and reactivity of nickel porphyrin complexes. It is also used in the synthesis of other coordination compounds .
Biology: Nickel porphyrin complexes can serve as models for the active sites of certain enzymes .
Medicine: While direct medical applications of Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) are limited, its study can contribute to the development of nickel-based drugs and therapeutic agents .
Industry: In industry, the compound can be used in catalysis, particularly in processes involving the activation of small molecules. Its unique electronic properties make it a candidate for use in various catalytic applications .
作用機序
The mechanism by which Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) exerts its effects involves the coordination of the nickel ion to the tetraphenylporphyrin ligand and acetonitrile molecules. This coordination affects the electronic structure of the nickel ion, influencing its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Bis(pyridine)(tetraphenylporphyrinato)nickel(1+): Similar to Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+), but with pyridine ligands instead of acetonitrile.
Bis(dimethylformamide)(tetraphenylporphyrinato)nickel(1+): Features dimethylformamide ligands instead of acetonitrile.
Bis(ethanol)(tetraphenylporphyrinato)nickel(1+): Contains ethanol ligands instead of acetonitrile.
Uniqueness: The uniqueness of Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) lies in its specific coordination environment and the electronic properties imparted by the acetonitrile ligands.
特性
分子式 |
C48H34N6Ni+ |
|---|---|
分子量 |
753.5 g/mol |
IUPAC名 |
acetonitrile;nickel(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.2C2H3N.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-3;/h1-28H;2*1H3;/q-2;;;+3 |
InChIキー |
YRWZBJIERIBUFN-UHFFFAOYSA-N |
正規SMILES |
CC#N.CC#N.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


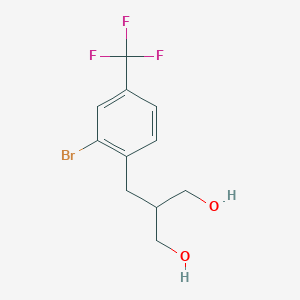
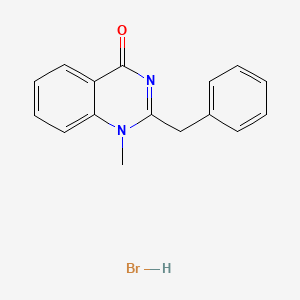

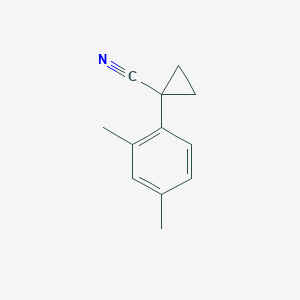
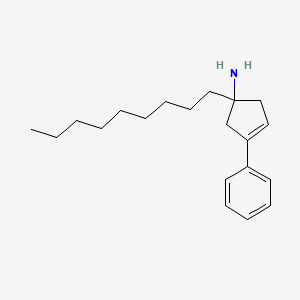
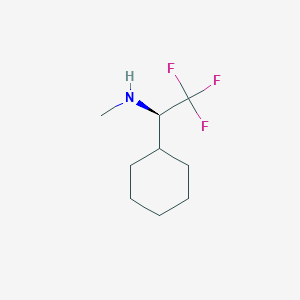

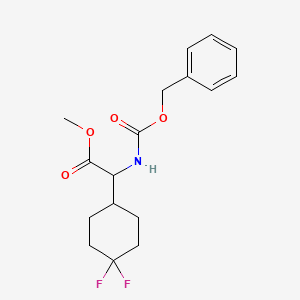
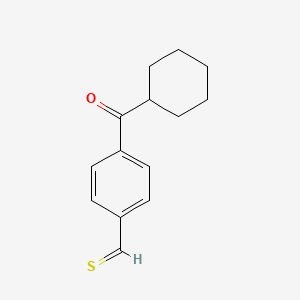
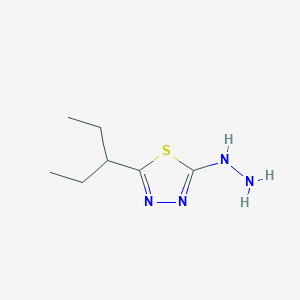
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
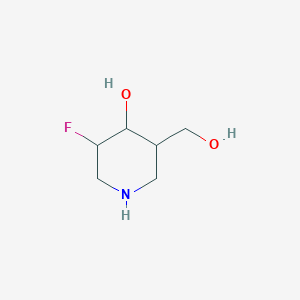
![Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)
